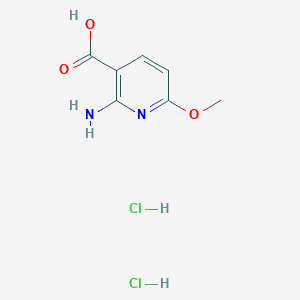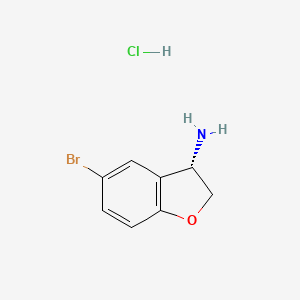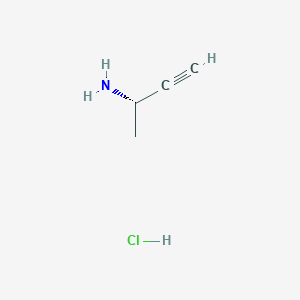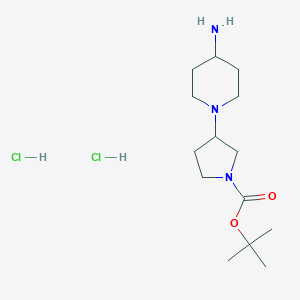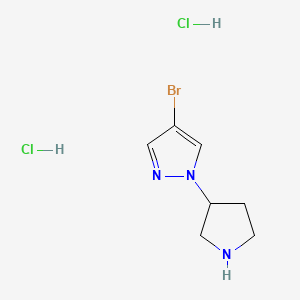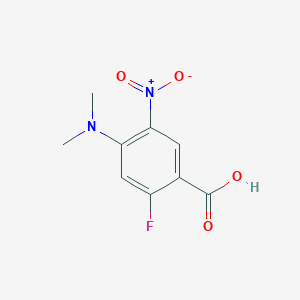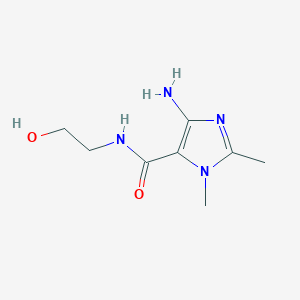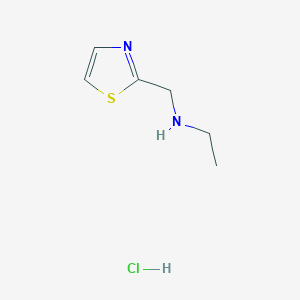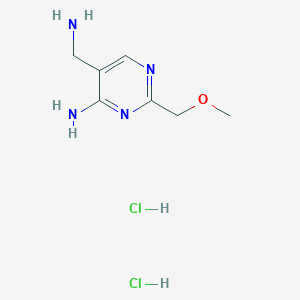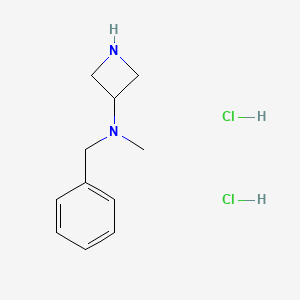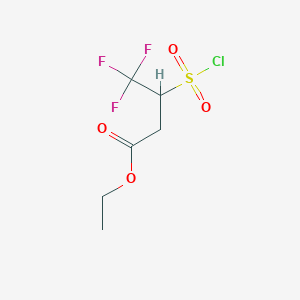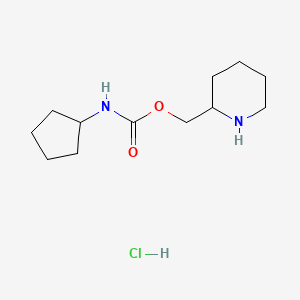![molecular formula C12H12N2O4S B1382981 N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid CAS No. 1795514-19-0](/img/structure/B1382981.png)
N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid
説明
“N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid” is a chemical compound with the CAS Number: 1795514-19-0 . It has a molecular weight of 280.3 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (6-(benzyloxy)pyridin-3-yl)sulfamic acid . The InChI code for this compound is 1S/C12H12N2O4S/c15-19(16,17)14-11-6-7-12(13-8-11)18-9-10-4-2-1-3-5-10/h1-8,14H,9H2,(H,15,16,17) .Physical And Chemical Properties Analysis
“N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid” is a powder at room temperature . It has a molecular weight of 280.3 .科学的研究の応用
Antimicrobial Properties
- A study conducted by El‐Sayed et al. (2017) explored a series of pyridines and pyridine-based sulfa drugs as antimicrobial agents. This research highlights the significant antimicrobial activity of certain synthesized compounds, demonstrating the potential application of N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid derivatives in antimicrobial treatments (El‐Sayed et al., 2017).
Catalytic Applications
- Zhang et al. (2016) synthesized magnetically separable graphene oxide anchored sulfonic acid nanoparticles and demonstrated their high catalytic activity in the synthesis of pyridine derivatives. This study suggests the potential of N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid in catalysis, especially in green chemistry applications (Zhang et al., 2016).
Biological Evaluation and Docking Studies
- Fathima et al. (2021) conducted molecular docking and biological evaluation of novel benzoxazole derivatives, including those with pyridine structures. The study provides insights into the interaction of these compounds with biological targets and their potential in drug development (Fathima et al., 2021).
Antibacterial Activity
- Reddy and Prasad (2021) synthesized a series of amide derivatives and evaluated their antibacterial activity. This research points to the potential use of N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid derivatives in developing new antibacterial agents (Reddy & Prasad, 2021).
Catalysis in Synthesis of Organic Compounds
- Asghari and Mohammadnia (2017) focused on the preparation and characterization of sulfamic acid pyridinium chloride-functionalized nanoparticles, highlighting their utility as catalysts in organic synthesis. This indicates the role of N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid in facilitating chemical reactions, particularly in the synthesis of organic compounds (Asghari & Mohammadnia, 2017).
Pharmaceutical Solvates Formation
- Patel and Purohit (2017) investigated the formation of pharmaceutical solvates involving sulfonamides and pyridine derivatives. The study's insights into solvate formation can be extended to N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid, showing its potential in pharmaceutical applications (Patel & Purohit, 2017).
Safety And Hazards
特性
IUPAC Name |
(6-phenylmethoxypyridin-3-yl)sulfamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-19(16,17)14-11-6-7-12(13-8-11)18-9-10-4-2-1-3-5-10/h1-8,14H,9H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOJWCOJSSYDCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)NS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



